(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
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Overview
Description
"(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride" is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its structural complexity and functional groups make it an interesting subject for study.
Synthesis Analysis
- An efficient and economical synthesis of a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, was achieved using 2-aminoindan as a starting material. This six-step synthesis yielded a 49% overall yield and involved regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).
Molecular Structure Analysis
- Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of similar compounds. These techniques include capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) (Vogt et al., 2013).
Chemical Reactions and Properties
- The synthesis of triorganotin(IV) complexes of related hydroxyaryl alkylidene amino acids and their structural characterization via NMR and Mossbauer spectroscopy provide insights into potential reactions and properties of the target compound (Baul et al., 2002).
Physical Properties Analysis
- Physical properties of similar compounds can be derived from spectroscopic data and crystallographic analysis, which reveal molecular conformation, hydrogen bonding, and other molecular interactions (Wang et al., 2004).
Chemical Properties Analysis
- Chemical properties, such as reactivity and stability, can be inferred from the synthesis and characterization of related compounds. For example, the synthesis of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides and their antitumor activity indicate potential bioactive properties of similar compounds (Isakhanyan et al., 2016).
Scientific Research Applications
Cancer Therapy Applications
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an example of a compound with significant applications in cancer therapy. It is a potent immunosuppressant approved by the FDA for multiple sclerosis treatment. FTY720 has shown preclinical antitumor efficacy in several cancer models, indicating the potential for compounds with amino and hydrochloride groups in cancer therapy (Li Zhang et al., 2013).
Antioxidant Properties
Hydroxycinnamic acids (HCAs) have been studied for their in vitro antioxidant activity. These compounds, through structural modifications, demonstrate significant biological properties, potentially applicable to molecules like "(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride" for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).
Herbicide Toxicity Studies
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively researched for its toxicology and mutagenicity, showcasing the scientific interest in understanding the environmental and health impacts of chemical compounds. This highlights a potential area for studying the environmental and toxicological aspects of similar compounds (Natana Raquel Zuanazzi et al., 2020).
Chromatography
The use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, including drugs and metabolites, suggests applications in analytical chemistry for related compounds. The versatility in separation modes emphasizes the potential utility in analytical methodologies (P. Jandera, 2011).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets results in vasoconstriction . This is believed to be principally an α-adrenergic receptor response . The vasoconstriction that pseudoephedrine produces helps to reduce nasal congestion, a common symptom of colds or allergies .
Biochemical Pathways
The affected biochemical pathway involves the displacement of noradrenaline from storage vesicles in presynaptic neurons . This displacement leads to an increase in the concentration of noradrenaline in the synaptic cleft, which in turn stimulates the adrenergic receptors, leading to vasoconstriction .
Pharmacokinetics
The pharmacokinetic properties of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride include:
- Bioavailability : Approximately 100%
- Metabolism : 10–30% in the liver
- Elimination half-life : 4.3–8 hours
- Excretion : 43–96% through the kidneys
These properties impact the compound’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it remains in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .
properties
IUPAC Name |
(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-OZZZDHQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
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